N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of chloro, trifluoromethyl, nitro, and benzimidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the nitro group. The chloro and trifluoromethyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the thioacetamide linkage is formed through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole
- 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole
Uniqueness
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the nitro and benzimidazole groups contribute to its potential biological activity.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O3S/c17-10-3-1-8(16(18,19)20)5-12(10)21-14(25)7-28-15-22-11-4-2-9(24(26)27)6-13(11)23-15/h1-6H,7H2,(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLKICVOOQLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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